![molecular formula C22H20ClF3O3 B3061233 (3-苯氧基苯基)甲基 3-[(E)-2-氯-3,3,3-三氟丙-1-烯基]-2,2-二甲基环丙烷-1-羧酸酯 CAS No. 71698-60-7](/img/structure/B3061233.png)
(3-苯氧基苯基)甲基 3-[(E)-2-氯-3,3,3-三氟丙-1-烯基]-2,2-二甲基环丙烷-1-羧酸酯
描述
This compound is a synthetic pyrethroid insecticide . It is marketed under the brand Asana and is the (S)- enantiomer of fenvalerate . In the United States, a limit of .05 ppm of the chemical’s residue is permissible in food .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The IUPAC name for a similar compound is (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate .Physical And Chemical Properties Analysis
The compound has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater .科学研究应用
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Agonist Activity
- Some derivatives of this compound, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, exhibit PPAR-γ agonist activity. PPAR-γ is a nuclear receptor involved in regulating glucose and lipid metabolism. Activation of PPAR-γ has implications for diabetes management and insulin sensitivity .
Glucokinase Activation
- Certain compounds derived from this molecule have been found to activate glucokinase. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and utilization in the liver and pancreas. Enhancing glucokinase activity may have therapeutic potential for diabetes treatment .
Protein Glycation Inhibition
- Another notable property is the inhibition of protein glycation. Glycation is a process where sugars bind to proteins, leading to the formation of advanced glycation end products (AGEs). AGEs are implicated in various diseases, including diabetes and aging-related complications. Inhibiting protein glycation could have protective effects .
Photocatalytic Degradation of Organic Pesticides
- The compound’s potential for photocatalytic degradation has been explored. It may participate in breaking down organic pesticides, such as α-Cypermethrin, under specific conditions. This property could contribute to environmental remediation efforts .
Biochemical and Physiological Experiments
- Researchers have employed this compound in a wide range of biochemical and physiological experiments. Its unique structure and reactivity make it valuable for investigating various biological processes and pathways.
作用机制
Target of Action
The primary target of this compound is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
The affected biochemical pathway primarily involves the sodium ion transport across the neuronal membrane . The compound’s action on the sodium channels disrupts the normal flow of sodium ions, which is essential for the generation of action potentials. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests .
Pharmacokinetics
Based on its chemical structure and properties, it can be inferred that it has a low aqueous solubility and is relatively volatile . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity. This leads to paralysis and eventual death of the pests . It is also known to be highly toxic to mammals and is a known irritant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has a low risk of leaching to groundwater due to its chemical properties . It is also highly toxic to fish, aquatic invertebrates, and honeybees, and moderately toxic to earthworms . Therefore, its use must be carefully managed to minimize environmental impact.
安全和危害
属性
IUPAC Name |
(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRBHVOKZNZJDH-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
71698-60-7 | |
| Record name | (3-phenoxyphenyl)methyl 3-(-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




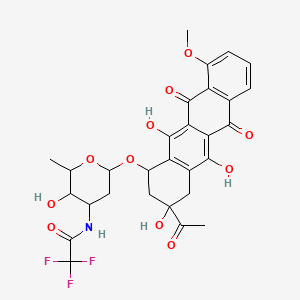

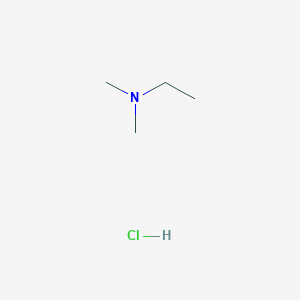
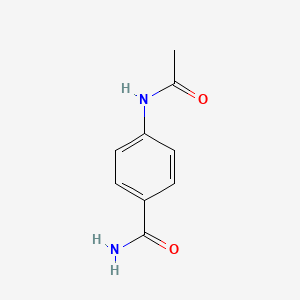
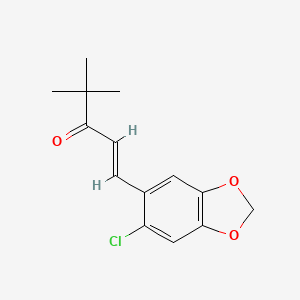

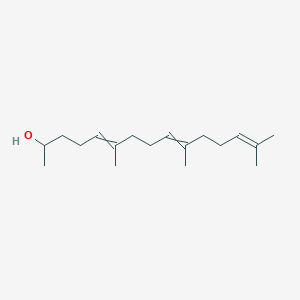

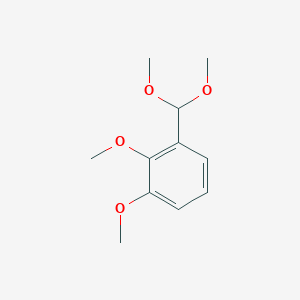

![7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3061170.png)

